Sodium laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

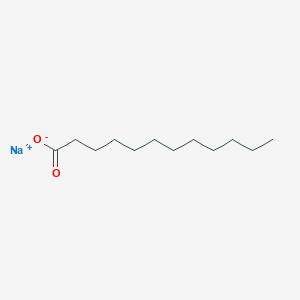

Sodium dodecanoate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of dodecanoic acid by a sodium ion. It has a role as a detergent. It contains a dodecanoate.

Mechanism of Action

Target of Action

Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .

Mode of Action

Like other surfactants, this compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, this compound molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .

Biochemical Pathways

It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, this compound has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .

Result of Action

The primary result of this compound’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, this compound can affect membrane permeability and has been used experimentally to induce disease states for research purposes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), this compound is generally stable and effective .

Biochemical Analysis

Biochemical Properties

Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows this compound to interact with various biomolecules, particularly proteins, within biochemical reactions .

Cellular Effects

This compound has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that this compound can cause irritation and damage to the skin’s barrier .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its surfactant properties. As a soap, this compound can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats

Transport and Distribution

This compound, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules

Subcellular Localization

Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules

Properties

CAS No. |

629-25-4 |

|---|---|

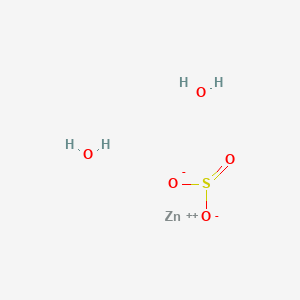

Molecular Formula |

C12H24NaO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

sodium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

NDORGWUNFGHGKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

629-25-4 |

physical_description |

DryPowder; Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

143-07-7 (Parent) |

Synonyms |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)